(2S,4R)-tert-Butyl 4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S,4R)-4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a trityloxy group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the hydroxyl group of a pyrrolidine derivative with a trityloxy group, followed by the introduction of a methoxy group. The tert-butyl group is then introduced through a carboxylation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,4R)-4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trityloxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (2S,4R)-4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-ethoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-aminomethyl-2-((trityloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S,4R)-4-methoxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from its analogs, which may have different functional groups and, consequently, different chemical behaviors and applications.
Properties
Molecular Formula |
C30H35NO4 |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-methoxy-2-(trityloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C30H35NO4/c1-29(2,3)35-28(32)31-21-27(33-4)20-26(31)22-34-30(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,26-27H,20-22H2,1-4H3/t26-,27+/m0/s1 |
InChI Key |
WNTJCPIGBWITNC-RRPNLBNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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